molecular formula C13H22N2O B1245878 N-methylammodendrine

N-methylammodendrine

Cat. No. B1245878
M. Wt: 222.33 g/mol
InChI Key: SWGUPFWFYUMIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylammodendrine is a natural product found in Castilleja miniata, Dichilus reflexus, and other organisms with data available.

Scientific Research Applications

Enantiomer Isolation and Toxicity Analysis

In a study by Lee et al. (2005), researchers isolated the enantiomers of ammodendrine and N-methylammodendrine, establishing their optical rotation values. They also assessed the toxicity of these compounds in mice, finding little difference in acute murine toxicity between the enantiomers.

Reductive Amination Synthesis

Senthamarai et al. (2018) described an expedient reductive amination process using cobalt oxide nanoparticles for synthesizing N-methyl- and N-alkylamines, highlighting their significance in life-science molecules.

RNA Methylation Identification

Nazari et al. (2019) developed a computational model to identify RNA N6-methyladenosine sites, which play crucial roles in various biological processes. This research aids in understanding RNA methylation modifications.

Advances in N-Methylation

Yan et al. (2020) summarized the research progress in N-methylation of amines and imines, an important reaction for C-N bond formation in both laboratory research and industrial applications.

Epigenetic Changes Induced by Dendrimers

Kohonen et al. (2013) studied the epigenetic effects of polyamidoamine dendrimers on human lung epithelial cells, implicating potential long-term effects of engineered nanomaterials.

Plant m6A Regulatory Machinery

Yue et al. (2019) provided insights into the structure, composition, and biological functions of plant N6-methyladenosine regulatory machinery, contributing to understanding epitranscriptome manipulation in crop improvement.

Antidepressant Effects of Ketamine

Berman et al. (2000) explored the antidepressant effects of ketamine, an N-methyl-D-aspartate receptor antagonist, in patients with depression, revealing rapid improvement in symptoms.

properties

IUPAC Name

1-[5-(1-methylpiperidin-2-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGUPFWFYUMIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=C1)C2CCCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylammodendrine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.